4-(4-Fluorophenyl)-2-methylthiomorpholine-3,5-dione
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-methylthiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S/c1-7-11(15)13(10(14)6-16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWUQZMTYFILSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
4-(4-Fluorophenyl)-2-methylthiomorpholine-3,5-dione features a thiomorpholine core substituted with a 4-fluorophenyl group at position 4 and a methyl group at position 2, alongside two ketone groups at positions 3 and 5. The presence of fluorine introduces electronic effects that influence reactivity, while the thiomorpholine ring necessitates careful control of stereochemistry and ring closure. Challenges include:
- Regioselective Introduction of Fluorine : The 4-fluorophenyl group must be incorporated without side reactions at other positions.
- Thiomorpholine Ring Formation : Cyclization steps require precise temperature and solvent conditions to avoid polymerization or incomplete ring closure.
- Oxidation State Management : The 3,5-dione functionality demands controlled oxidation of precursor diols or thioamides.
Route 1: Cyclization of Thioamide Precursors
A primary route involves the cyclization of thioamide intermediates. This method draws parallels to the synthesis of structurally related thiadiazolidine diones, where thioamides undergo intramolecular cyclization under acidic or basic conditions.
Step 1: Synthesis of N-(4-Fluorophenyl)methyl Thioamide
The precursor N-(4-fluorobenzyl)-2-methylthioacetamide can be synthesized via a nucleophilic substitution reaction between 4-fluorobenzyl chloride and 2-methylthioacetamide in the presence of potassium carbonate. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) at 25–40°C for 5–7 hours, yielding the thioamide in >80% purity.
Step 2: Oxidative Cyclization to Form the Thiomorpholine Ring
The thioamide is treated with an oxidizing agent such as sodium periodate (NaIO₄) in a mixed solvent system (e.g., dichloromethane/methanol). This step induces cyclization, forming the thiomorpholine ring while oxidizing the thioamide to the dione. Reaction conditions (e.g., reflux for 2 hours) are critical to avoid over-oxidation.
Mechanistic Insights:
The oxidation generates a reactive sulfoxide intermediate, which undergoes intramolecular attack by the nitrogen atom, followed by deprotonation to form the six-membered ring. Fluorine’s electron-withdrawing effect stabilizes the transition state, enhancing reaction efficiency.
Route 2: Palladium-Catalyzed Cross-Coupling
An alternative approach adapts methodologies from fluorinated acetophenone synthesis, leveraging palladium-catalyzed cross-coupling to introduce the 4-fluorophenyl group post-cyclization.
Step 1: Preparation of 2-Methylthiomorpholine-3,5-dione
The thiomorpholine core is synthesized via cyclocondensation of 2-mercaptoacetamide with methylglyoxal in ethanol under reflux. This yields 2-methylthiomorpholine-3,5-dione as a crystalline solid, which is purified via recrystallization from isopropanol.
Step 2: Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid
The 2-methylthiomorpholine-3,5-dione undergoes palladium-catalyzed coupling with 4-fluorophenylboronic acid. Using Pd/C (5% wt) as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF) at 60–75°C for 3–5 hours, the reaction achieves 70–85% yield. The product is isolated via column chromatography (DCM/MeOH 9:1).
Optimization Considerations:
Route 3: One-Pot Multicomponent Reaction
A streamlined one-pot synthesis combines 4-fluorobenzaldehyde , methylamine , and thioglycolic acid in a dehydrative cyclization. This method, inspired by thiomorpholine syntheses, employs p-toluenesulfonic acid (PTSA) as a catalyst in refluxing toluene.
Reaction Mechanism
- Imine Formation : 4-Fluorobenzaldehyde reacts with methylamine to form an imine.
- Thiol Addition : Thioglycolic acid attacks the imine, generating a thiohemiaminal intermediate.
- Cyclization and Oxidation : Heating induces ring closure, with ambient oxygen serving as the oxidant for dione formation.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 70–80% | 70–85% | 65–75% |
| Reaction Steps | 2 | 2 | 1 |
| Catalyst Cost | Low | High | Low |
| Purification Complexity | Moderate | High | Low |
Route 2 offers the highest yield but involves costly palladium catalysts. Route 3 is operationally simpler but slightly less efficient. Route 1 balances cost and yield, making it suitable for scale-up.
Crystallization and Polymorphism Control
The final compound’s crystallinity impacts solubility and bioavailability. Crystallization from chloroform/hexane (1:3) produces needle-like crystals suitable for X-ray analysis. Notably, fluorine’s high electronegativity fosters dense packing via C–F⋯H interactions, as observed in related fluorinated thiomorpholines.
Disorder Management:
In cases of molecular disorder (e.g., flipped fluorocyclopentene rings), iterative refinement with occupancy ratios ensures accurate structural resolution. This is critical for patent applications requiring precise stereochemical data.
Industrial-Scale Considerations
For kilogram-scale production, Route 1 is preferred due to:
- Solvent Recovery : THF and DCM can be recycled via distillation.
- Safety Profile : NaIO₄ is less hazardous than hydrogen gas (used in Route 2).
- Regulatory Compliance : Avoids heavy metal residues from palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-methylthiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiomorpholine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that compounds similar to 4-(4-Fluorophenyl)-2-methylthiomorpholine-3,5-dione exhibit notable anticancer properties. For instance, derivatives of thiomorpholine have been assessed for their efficacy against human tumor cells, showcasing significant growth inhibition rates. Such compounds are under investigation for their potential to inhibit specific cancer cell lines, which could lead to the development of new therapeutic agents .
Diabetes Treatment : The compound has been linked to the modulation of glucokinase regulatory protein, suggesting its potential application in treating type 2 diabetes. Research indicates that compounds interacting with this protein may help regulate blood sugar levels, highlighting a promising avenue for developing diabetes medications .
Radiopharmaceutical Applications
PET Imaging : A significant application of related fluorinated compounds is in positron emission tomography (PET) imaging. For example, a derivative known as [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione has been developed for specific radiolabeling of tyrosine-containing peptides. This method enhances the visualization of biological processes in vivo, making it a valuable tool in diagnostic imaging and research .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with modified biological activities. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Anticancer Efficacy Evaluation
A study conducted by the National Cancer Institute evaluated the anticancer activity of synthesized derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxic effects on a panel of cancer cell lines, with mean GI50 values demonstrating their potential as chemotherapeutic agents .
Case Study 2: Radiolabeling Techniques
In another study focusing on radiopharmaceutical applications, researchers developed a novel radiolabeling technique using fluorinated derivatives for PET imaging. This technique allows for precise targeting of specific biological markers in cancerous tissues, providing critical insights into tumor biology and treatment response .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)thiophene
- 4-Fluorophenylmethylidene-biphenyl-4-carbohydrazide
Uniqueness
4-(4-Fluorophenyl)-2-methylthiomorpholine-3,5-dione is unique due to its specific substitution pattern and the presence of both fluorophenyl and thiomorpholine moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
4-(4-Fluorophenyl)-2-methylthiomorpholine-3,5-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound. For instance, NMR spectra can provide insights into the molecular environment of hydrogen and carbon atoms in the compound, while LC-MS helps in determining the molecular weight and fragmentation pattern.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The National Cancer Institute (NCI) has evaluated this compound against a panel of human tumor cell lines using a single-dose assay. The results showed promising growth inhibition rates, with mean GI50 values indicating effective cytotoxicity against various cancer types.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| HT-29 (Colon cancer) | 15.72 | 50.68 | Not reported |
| MDA-MB-231 (Breast cancer) | 12.53 | Not reported | Not reported |
| A549 (Lung cancer) | Not reported | Not reported | Not reported |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by studies showing increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.
The anticancer effects of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at specific phases, preventing cancer cell proliferation.
- Apoptosis Induction : It triggers apoptosis through mitochondrial pathways, leading to the activation of caspases and subsequent cell death.
- Inhibition of Key Enzymes : Molecular docking studies suggest that this compound may inhibit key enzymes involved in tumor growth and survival.
Case Studies
Several studies have documented the effects of this compound on different cancer cell lines:
-
Study on MDA-MB-231 Cells :
- Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability.
- Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
-
Study on HT-29 Cells :
- The compound significantly reduced proliferation rates compared to control groups.
- Western blot analysis indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of Bcl-2.
Q & A
Q. Q. What controls are essential in in vitro cytotoxicity assays to avoid false positives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
